molecular formula C6H5NOS B6166500 4-(hydroxymethyl)thiophene-2-carbonitrile CAS No. 186552-06-7

4-(hydroxymethyl)thiophene-2-carbonitrile

Cat. No.: B6166500
CAS No.: 186552-06-7
M. Wt: 139.2
InChI Key:
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Description

4-(hydroxymethyl)thiophene-2-carbonitrile is a heterocyclic compound that contains a thiophene ring with a cyano group and a hydroxymethyl substituent. This compound has gained attention in numerous fields of research and industry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydroxymethyl)thiophene-2-carbonitrile can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(hydroxymethyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The cyano group can be reduced to form an amine derivative.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acid derivatives, amine derivatives, and various substituted thiophene compounds.

Scientific Research Applications

4-(hydroxymethyl)thiophene-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)thiophene-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(hydroxymethyl)thiophene-2-carbonitrile include other thiophene derivatives such as:

  • 2-thiophenecarbonitrile
  • 3-hydroxy-2-thiophene carboxylic acid
  • 2,3,4-trisubstituent thiophene derivatives

Uniqueness

This compound is unique due to its combination of a cyano group and a hydroxymethyl substituent on the thiophene ring. This unique structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

186552-06-7

Molecular Formula

C6H5NOS

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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